molecular formula C17H17BrN2O2S B2373914 4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide CAS No. 689265-30-3

4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B2373914
CAS No.: 689265-30-3
M. Wt: 393.3
InChI Key: CAFYTYHRRRBZDC-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BSI-201 and has been extensively studied for its anticancer properties.

Scientific Research Applications

Photodynamic Therapy Applications

Research has indicated that derivatives of benzenesulfonamide, similar to 4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide, are promising for photodynamic therapy (PDT) in cancer treatment. For instance, a study by Pişkin, Canpolat, and Öztürk (2020) demonstrated the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its potential as a Type II photosensitizer in PDT for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Benzenesulfonamide derivatives have shown significant antimicrobial activity. For example, Ranganatha et al. (2018) synthesized various derivatives including N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, which exhibited notable antimicrobial properties against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Anticancer Potential

Compounds related to this compound have been studied for their anticancer properties. Karakuş et al. (2018) investigated a series of benzenesulfonamide derivatives for their effectiveness against human colorectal carcinoma and human cervix carcinoma cell lines. They identified certain compounds with marked anticancer activity, highlighting the potential therapeutic applications of these derivatives (Karakuş et al., 2018).

Efflux Pump Inhibition

Some derivatives of benzenesulfonamides have been evaluated for their ability to inhibit efflux pumps in bacteria, which is critical in addressing antibiotic resistance. Oliveira-Tintino et al. (2021) synthesized 1,8-naphthyridines sulfonamides and assessed their efficacy in inhibiting MepA efflux pumps in Staphylococcus aureus strains. Their study provides insights into the potential use of these compounds in combating bacterial resistance mechanisms (Oliveira-Tintino et al., 2021).

Properties

IUPAC Name

4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-13-12-14-4-2-3-5-17(14)20(13)11-10-19-23(21,22)16-8-6-15(18)7-9-16/h2-9,12,19H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFYTYHRRRBZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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